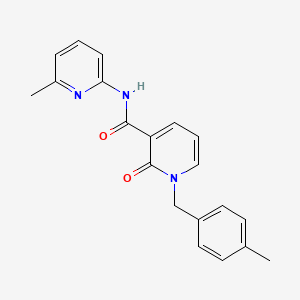
1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities. Dihydropyridines are known for various pharmacological properties, including cardiovascular effects and neuroprotective activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The compound can be represented by the following structural formula:
Dihydropyridines typically act as calcium channel blockers, influencing calcium influx in cells, which is crucial for various physiological processes. The specific biological activity of this compound may involve interactions with neurotransmitter systems and modulation of enzyme activities.
Neuroprotective Effects
Research indicates that derivatives of dihydropyridine compounds often exhibit neuroprotective properties. For instance, studies on related compounds have shown their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The neurotoxic potential of certain analogs has been evaluated, revealing that compounds with similar structures can affect dopaminergic systems in animal models .
Antioxidant Activity
The antioxidant capacity of this compound has been investigated through various assays. Dihydropyridines generally exhibit significant scavenging activity against free radicals, which can protect cells from oxidative stress. This property is critical for preventing cellular damage in diseases such as Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, beneficial in treating conditions like Alzheimer's disease .
Case Studies
- Neurotoxicity Assessment : A study evaluating the neurotoxic effects of various dihydropyridine analogs found that only specific compounds exhibited toxicity related to MAO-B activity. This suggests that the biological activity of this compound may similarly depend on its metabolic pathways involving MAO-B .
- Antioxidant Evaluation : In vitro assays demonstrated that derivatives of this compound possess significant antioxidant properties, with IC50 values indicating effective radical scavenging abilities comparable to established antioxidants like vitamin C .
- AChE Inhibition Studies : The compound's effectiveness as an AChE inhibitor was tested in vitro, showing promising results that suggest its potential utility in enhancing cognitive function in neurodegenerative disorders .
Data Summary
The following table summarizes the biological activities and findings associated with this compound and related compounds:
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)13-23-12-4-6-17(20(23)25)19(24)22-18-7-3-5-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWLTTZHASCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














